molecular formula C15H24Cl2N2O B1455570 2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride CAS No. 1349716-60-4

2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride

Cat. No.: B1455570
CAS No.: 1349716-60-4
M. Wt: 319.3 g/mol
InChI Key: XAWYYQBLLCEXGD-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride is a chemical compound with the molecular formula C15H24Cl2N2O It is characterized by the presence of a benzaldehyde group substituted with dimethyl and piperazinylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride typically involves the following steps:

    Formation of the Benzaldehyde Core: The benzaldehyde core is synthesized through the Friedel-Crafts acylation of a suitable aromatic precursor.

    Introduction of the Piperazine Group: The piperazine group is introduced via nucleophilic substitution reactions, often using piperazine derivatives and appropriate alkylating agents.

    Final Assembly: The final compound is assembled through a series of condensation reactions, followed by purification steps to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Common techniques include:

    Catalytic Hydrogenation: To introduce hydrogen atoms selectively.

    Reflux Conditions: To drive reactions to completion.

    Chromatographic Purification: To isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups via nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols or amines.

    Substitution: Results in various substituted benzaldehyde derivatives.

Scientific Research Applications

2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting signal transduction pathways.

    Modulating Gene Expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylbenzaldehyde: Lacks the piperazine group, resulting in different chemical properties and applications.

    3-[(4-Methyl-1-piperazinyl)methyl]benzaldehyde: Similar structure but without the dimethyl substitution on the benzene ring.

Uniqueness

2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride is unique due to the combination of its dimethyl and piperazinylmethyl substitutions, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.2ClH/c1-12-8-14(13(2)15(9-12)11-18)10-17-6-4-16(3)5-7-17;;/h8-9,11H,4-7,10H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWYYQBLLCEXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C=O)C)CN2CCN(CC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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